
3-Methyl-2-(trifluoromethyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(trifluoromethyl)anisole is an organic compound with the molecular formula C9H9F3O. It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the 2-position and a methyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)anisole can be achieved through several methods. One common approach involves the reaction of 3-methylanisole with trifluoromethylating agents under specific conditions. For instance, the introduction of the trifluoromethyl group can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
化学反应分析
Types of Reactions
3-Methyl-2-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic ring.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can be used for halogenation reactions.
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Halogenation: 3-Methyl-2-(trifluoromethyl)-4-chloroanisole or 3-Methyl-2-(trifluoromethyl)-4-bromoanisole.
Nitration: 3-Methyl-2-(trifluoromethyl)-4-nitroanisole.
Sulfonation: 3-Methyl-2-(trifluoromethyl)-4-sulfonic acid anisole.
科学研究应用
3-Methyl-2-(trifluoromethyl)anisole is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 3-Methyl-2-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Anisole (Methoxybenzene): A simpler analog without the trifluoromethyl and methyl groups.
3-Methylanisole: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)anisole: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-2-(trifluoromethyl)anisole is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, enhancing its reactivity in electrophilic aromatic substitution reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various chemical reactions.
属性
分子式 |
C9H9F3O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
1-methoxy-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-6-4-3-5-7(13-2)8(6)9(10,11)12/h3-5H,1-2H3 |
InChI 键 |
XTINOONQABFXRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


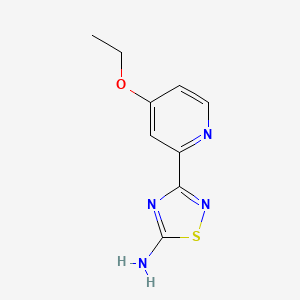

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
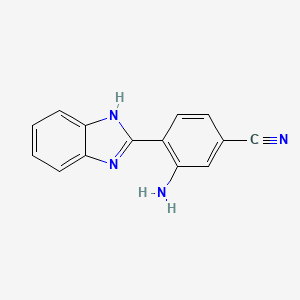
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
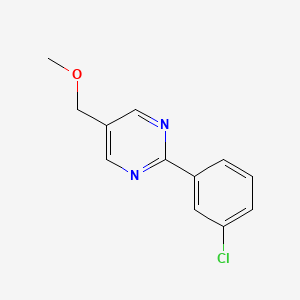
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
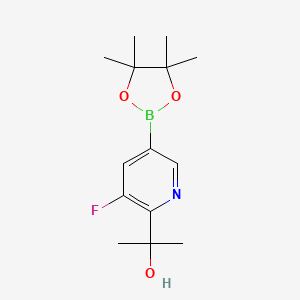

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
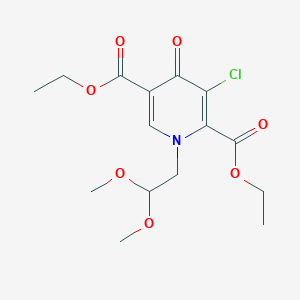

![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
